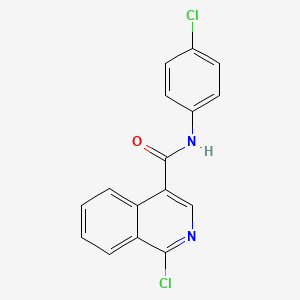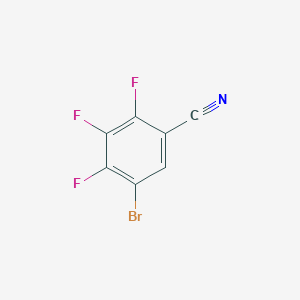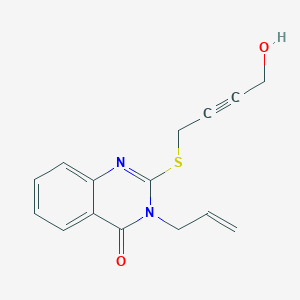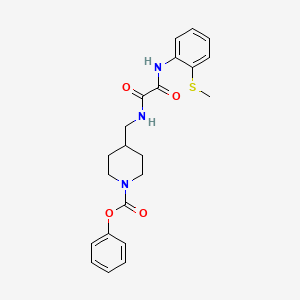
1-chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, such as CCIC, is a topic of ongoing research . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, resulting in improved therapeutic effects .Molecular Structure Analysis
The molecular structure of CCIC includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound . This nucleus is present in numerous biological compounds and is often modified in drug discovery to improve therapeutic effects .Physical And Chemical Properties Analysis
CCIC has a molecular formula of C16H10Cl2N2O and a molecular weight of 317.17. Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available literature.Wissenschaftliche Forschungsanwendungen
Isoquinoline Derivatives in Therapeutics
Isoquinoline derivatives, a category to which 1-chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide likely belongs, have been the subject of extensive research due to their diverse pharmacological properties. These compounds have shown potential in treating a wide range of diseases, including infectious diseases, cancer, neurodegenerative disorders, and cardiovascular diseases.
Anticancer Applications : Isoquinoline derivatives have been studied for their potential in cancer therapy. Their ability to interact with DNA and other cellular targets makes them promising candidates for developing new anticancer drugs. The structural flexibility of isoquinoline allows for the synthesis of various derivatives with enhanced specificity and reduced toxicity (Danao et al., 2021).
Antimicrobial and Antiviral Activities : Some isoquinoline derivatives have shown significant antimicrobial and antiviral activities. This includes effectiveness against bacteria, viruses, and even malaria, suggesting a potential role in treating infectious diseases (Dembitsky et al., 2015).
Neuroprotective Effects : There is growing interest in isoquinoline derivatives for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. These compounds might offer new avenues for therapy by modulating various pathways involved in neurodegeneration (Basu & Kumar, 2018).
Zukünftige Richtungen
The future directions for research on CCIC and other quinoline derivatives could involve further investigation into their synthesis, chemical reactions, and mechanisms of action. There is also a need for more detailed studies on their physical and chemical properties, safety and hazards, and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-10-5-7-11(8-6-10)20-16(21)14-9-19-15(18)13-4-2-1-3-12(13)14/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUYZWYKFGEZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2883415.png)

![N-(2-(furan-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2883417.png)

![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2883423.png)
![(Z)-5-chloro-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2883425.png)
![N-[(Z)-(2-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2883428.png)
![2-Chloro-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B2883429.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2883431.png)

![9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2883433.png)